
(S)-Fexofenadine
Vue d'ensemble
Description
(S)-Fexofenadine, also known as (R)-Fexofenadine, is a medication used to treat allergies. It belongs to the family of drugs known as antihistamines, which are used to treat symptoms of allergies, such as sneezing, itching, and runny nose. Fexofenadine is a stereoisomer of the drug terfenadine, which was withdrawn from the market in 1998 due to its potential to cause serious cardiac side effects. Fexofenadine is considered to be a safer alternative to terfenadine, and is now commonly prescribed for the treatment of allergies.
Applications De Recherche Scientifique
Nanoparticle-Based Drug Delivery Systems
Recent advancements have explored the encapsulation of (S)-Fexofenadine in nanoparticles to enhance its delivery and efficacy. This application aims to target the drug more precisely to the affected area, reduce side effects, and improve patient compliance. Nanoparticle-based systems can potentially revolutionize the way (S)-Fexofenadine is administered, making it a more potent option for allergy management .
Mécanisme D'action
Target of Action
(S)-Fexofenadine, commonly known as Fexofenadine, is a second-generation antihistamine . Its primary target is the Histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction .
Mode of Action
Fexofenadine acts as an inverse agonist at the Histamine H1 receptor . This means it binds to these receptors and stabilizes them in an inactive state, preventing histamine from binding and initiating an allergic response . This action reduces the allergic symptoms associated with histamine release, such as sneezing, itching, and runny nose .
Biochemical Pathways
The primary biochemical pathway affected by Fexofenadine is the histamine signaling pathway . By inhibiting the Histamine H1 receptor, Fexofenadine prevents the downstream effects of histamine signaling, which include vasodilation, increased vascular permeability, and sensory nerve stimulation that leads to itching and pain .
Pharmacokinetics
Fexofenadine exhibits the following ADME properties:
- Absorption : Fexofenadine is well absorbed from the gastrointestinal tract .
- Distribution : It is distributed throughout the body, with higher concentrations in the liver and kidneys .
- Metabolism : Unlike many other drugs, Fexofenadine is not extensively metabolized, which reduces the risk of drug interactions .
- Excretion : Fexofenadine is primarily excreted unchanged in the feces and urine .
These properties contribute to Fexofenadine’s high bioavailability and long duration of action .
Result of Action
At the molecular level, Fexofenadine’s action results in the stabilization of Histamine H1 receptors in an inactive state . At the cellular level, this leads to a decrease in histamine-mediated responses, including reduced vascular permeability and decreased release of pro-inflammatory mediators . Clinically, this results in a reduction of allergy symptoms such as sneezing, itching, runny nose, and eye watering .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fexofenadine. For instance, co-administration with grapefruit juice has been shown to decrease the absorption of Fexofenadine, reducing its effectiveness . Additionally, extreme temperatures may affect the stability of the drug . Understanding these environmental influences is crucial for optimizing the use of Fexofenadine in allergy treatment .
Propriétés
IUPAC Name |
2-[4-[(1S)-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTNPBWLLIMQHL-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)[C@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901039730 | |
| Record name | (S)-fexofenadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901039730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Fexofenadine | |
CAS RN |
139965-11-0 | |
| Record name | (S)-fexofenadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901039730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



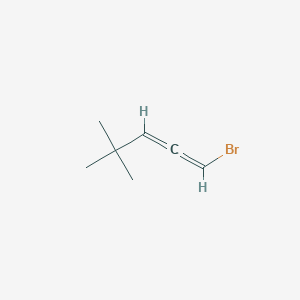
![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)
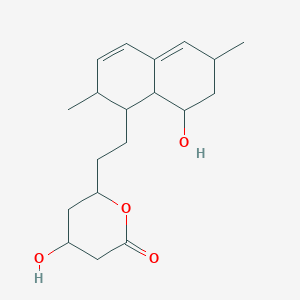
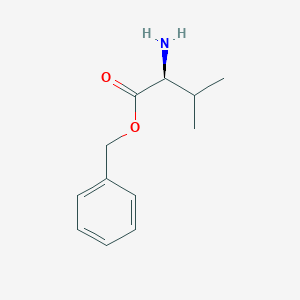
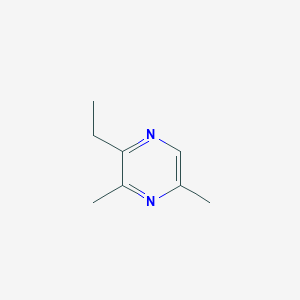
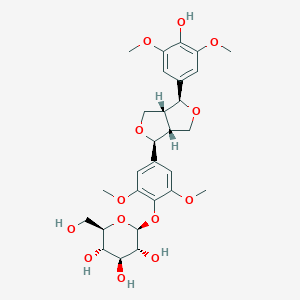




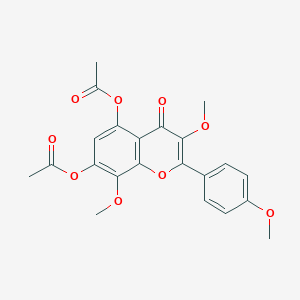

![4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B18628.png)
